molecular formula CoH3N6Na3O12-3 B13837490 Sodium hexanitrocobaltate (III) (Technical Grade)

Sodium hexanitrocobaltate (III) (Technical Grade)

Cat. No.: B13837490
M. Wt: 406.96 g/mol
InChI Key: XYYAYIYJWMCJAW-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexanitrocobaltate (III) can be synthesized by reacting cobalt nitrate hexahydrate with sodium nitrite in the presence of acetic acid and ethanol. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of sodium hexanitrocobaltate (III) involves similar reaction conditions but on a larger scale. The process includes the careful control of reactant concentrations, temperature, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium hexanitrocobaltate (III) primarily undergoes nitrosation reactions, where it acts as a nitrosation reagent for the conversion of aromatic amines to 1,3-diaryltriazenes . It can also participate in oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions:

    Nitrosation: Aromatic amines are commonly used as substrates, with sodium hexanitrocobaltate (III) serving as the nitrosation reagent.

    Oxidation and Substitution: These reactions may involve various oxidizing agents and nucleophiles, depending on the desired products.

Major Products:

Scientific Research Applications

Sodium hexanitrocobaltate (III) has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium hexanitrocobaltate (III) involves its role as a nitrosation reagent. It facilitates the transfer of nitroso groups to aromatic amines, leading to the formation of 1,3-diaryltriazenes. The molecular targets and pathways involved in this process include the activation of the nitrite ions and the subsequent reaction with the amine substrates .

Comparison with Similar Compounds

Uniqueness: Sodium hexanitrocobaltate (III) is unique in its ability to efficiently facilitate nitrosation reactions with high yields and selectivity. Its specific reactivity and stability under various conditions make it a valuable reagent in both research and industrial applications .

Properties

Molecular Formula

CoH3N6Na3O12-3

Molecular Weight

406.96 g/mol

InChI

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;3*(H,2,3);3*1H;;;/q+3;;;;3*-2;3*+1/p-3

InChI Key

XYYAYIYJWMCJAW-UHFFFAOYSA-K

Canonical SMILES

N([O-])[O-].N([O-])[O-].N([O-])[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.